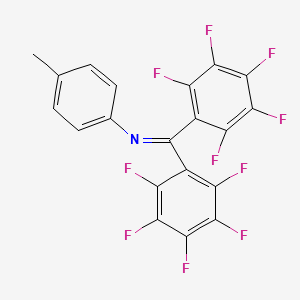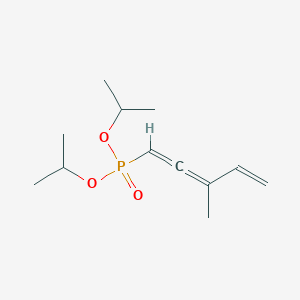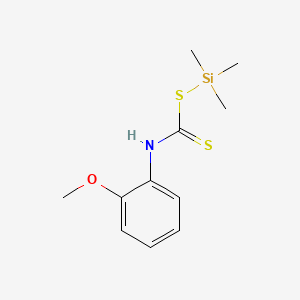![molecular formula C12H18OS B14457972 {[5-(Methylsulfanyl)pentyl]oxy}benzene CAS No. 71933-94-3](/img/structure/B14457972.png)
{[5-(Methylsulfanyl)pentyl]oxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(Methylsulfanyl)pentyl]oxy}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a pentyl chain that has a methylsulfanyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methylsulfanyl)pentyl]oxy}benzene typically involves the reaction of 5-(methylsulfanyl)pentanol with phenol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Starting Materials: 5-(Methylsulfanyl)pentanol and phenol.
Catalyst: Strong acid (e.g., sulfuric acid).
Reaction Conditions: Elevated temperature (around 100-150°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{[5-(Methylsulfanyl)pentyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxygen functionalities, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
{[5-(Methylsulfanyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[5-(Methylsulfanyl)pentyl]oxy}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in redox reactions, altering the activity of target proteins. Additionally, the benzene ring can interact with hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[5-(Methylsulfanyl)pentyl]oxy}toluene: Similar structure but with a toluene ring instead of benzene.
{[5-(Methylsulfanyl)pentyl]oxy}phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
{[5-(Methylsulfanyl)pentyl]oxy}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methylsulfanyl group and a pentyl chain attached to a benzene ring makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
71933-94-3 |
|---|---|
Formule moléculaire |
C12H18OS |
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
5-methylsulfanylpentoxybenzene |
InChI |
InChI=1S/C12H18OS/c1-14-11-7-3-6-10-13-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Clé InChI |
FPGNUKKFOOMRPL-UHFFFAOYSA-N |
SMILES canonique |
CSCCCCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


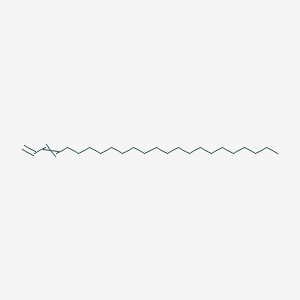
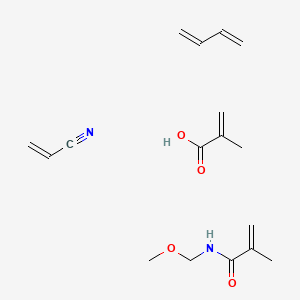




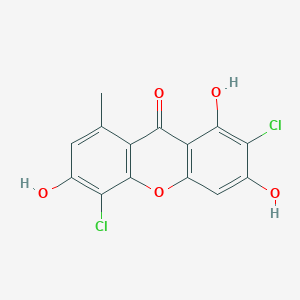
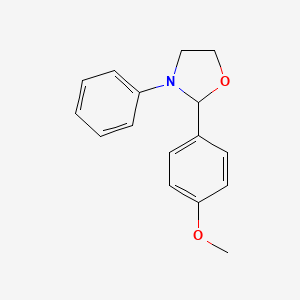
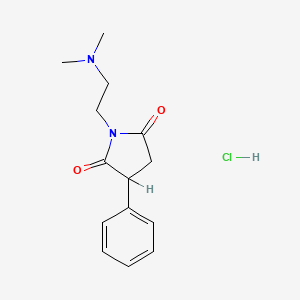
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
